(5,5-Difluoropiperidin-2-yl)methanol hydrochloride
Overview
Description
(5,5-Difluoropiperidin-2-yl)methanol hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is characterized by the presence of two fluorine atoms at the 5-position and a hydroxymethyl group at the 2-position. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,5-Difluoropiperidin-2-yl)methanol hydrochloride typically involves the fluorination of piperidine derivatives followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2-piperidone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluoropiperidine is then subjected to a reduction reaction using a reducing agent like lithium aluminum hydride (LiAlH4) to obtain the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5,5-Difluoropiperidin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate (KMnO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding piperidine derivative using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Piperidine derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
(5,5-Difluoropiperidin-2-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the design of drugs targeting the central nervous system.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5,5-Difluoropiperidin-2-yl)methanol hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The presence of fluorine atoms can enhance the compound’s metabolic stability and binding affinity, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Similar Compounds
- (5-Fluoropiperidin-2-yl)methanol hydrochloride
- (5,5-Dichloropiperidin-2-yl)methanol hydrochloride
- (5,5-Dimethylpiperidin-2-yl)methanol hydrochloride
Uniqueness
(5,5-Difluoropiperidin-2-yl)methanol hydrochloride is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and biological activity. The fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable tool in various research applications.
Properties
IUPAC Name |
(5,5-difluoropiperidin-2-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-5(3-10)9-4-6;/h5,9-10H,1-4H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYYFDYZQQWXNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1CO)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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